REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8](C(OC(C)(C)C)=O)[C:9]1[CH:10]=[C:11]([C:16]([Br:19])=[CH:17][N:18]=1)[C:12](OC)=[O:13])=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH3:27]>CO>[Br:19][C:16]1[C:11]([C:12](=[O:13])[NH2:27])=[CH:10][C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[N:18][CH:17]=1
|
Name
|
methyl 2-(bis(tert-butoxycarbonyl)amino)-5-bromoisonicotinate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C=1C=C(C(=O)OC)C(=CN1)Br)C(=O)OC(C)(C)C
|
Name
|
Intermediate 83
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C=1C=C(C(=O)OC)C(=CN1)Br)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 50° C. in a 1 L
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed tube overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the crude product was directly used for the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |